molecular formula C8H12N2O2S B13171440 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13171440
M. Wt: 200.26 g/mol
InChI Key: BFWYIYAGSRDDSE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and sulfinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2-propanediol with a suitable sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and may be carried out at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.

Scientific Research Applications

3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-amino-1-(2-methylsulfinylethyl)pyridin-2-one

InChI

InChI=1S/C8H12N2O2S/c1-13(12)6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3

InChI Key

BFWYIYAGSRDDSE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=CC=C(C1=O)N

Origin of Product

United States

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